molecular formula C19H20N2O3S B12190193 1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one

1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one

Cat. No.: B12190193
M. Wt: 356.4 g/mol
InChI Key: ODCSBVAFQICJFB-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including oxazole, pyrrole, and phenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one typically involves multi-step organic reactions. The starting materials often include substituted oxazoles, pyrroles, and phenols. Key steps in the synthesis may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving nitriles and aldehydes.

    Pyrrole synthesis: Pyrroles can be synthesized via Paal-Knorr synthesis or other cyclization methods.

    Ether formation: The phenoxy group is introduced through nucleophilic substitution reactions involving phenols and alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole and pyrrole rings can be reduced under specific conditions, although these reactions are less common.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds to 1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one include other heterocyclic compounds with oxazole, pyrrole, and phenoxy groups. These compounds may share similar chemical properties but differ in their specific functional groups and overall structure. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-(4-methylsulfanylphenoxy)ethanone

InChI

InChI=1S/C19H20N2O3S/c1-12-9-17(14(3)21(12)19-10-13(2)24-20-19)18(22)11-23-15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3

InChI Key

ODCSBVAFQICJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=NOC(=C2)C)C)C(=O)COC3=CC=C(C=C3)SC

Origin of Product

United States

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